molecular formula C15H13N3O4 B2835672 N-(furan-2-ylmethyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide CAS No. 899989-25-4

N-(furan-2-ylmethyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide

Cat. No.: B2835672
CAS No.: 899989-25-4
M. Wt: 299.286
InChI Key: LRCOABDCXHBGHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide is a heterocyclic acetamide derivative featuring a pyridazinone core substituted with furan rings.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c19-14(16-9-11-3-1-7-21-11)10-18-15(20)6-5-12(17-18)13-4-2-8-22-13/h1-8H,9-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCOABDCXHBGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and reduce waste .

Chemical Reactions Analysis

Oxidation Reactions

The furan rings and pyridazinone moiety are susceptible to oxidation:

a. Furan Ring Oxidation
Furan moieties undergo ring-opening oxidation with strong agents like KMnO<sub>4</sub> or H<sub>2</sub>O<sub>2</sub>/acetic acid, yielding dicarboxylic acid derivatives .

Example Reaction
Furan+KMnO4cis Butenedioic acid\text{Furan}+\text{KMnO}_4\rightarrow \text{cis Butenedioic acid}

b. Pyridazinone Oxidation
The 6-oxo group can be further oxidized to a carbonyl group using ceric ammonium nitrate (CAN) in acetic acid .

Hydrolysis of Acetamide Group

The acetamide functionality undergoes hydrolysis under acidic or basic conditions:

a. Acidic Hydrolysis
Reaction with HCl (6N, 60–80°C) cleaves the amide bond, producing acetic acid and the corresponding amine .

b. Basic Hydrolysis
NaOH (aqueous) generates the carboxylate salt, which can be acidified to yield 2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetic acid.

Electrophilic Substitution on Furan

The electron-rich furan rings participate in electrophilic substitution (e.g., nitration, sulfonation):

Nitration Example

ReagentConditionsProduct
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0–5°C5-Nitro-furan derivative

Reduction Reactions

a. Pyridazinone Reduction
Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the pyridazinone ring to a tetrahydropyridazine derivative .

b. Furan Hydrogenation
H<sub>2</sub>/Raney Ni converts furan rings to tetrahydrofuran, altering the compound’s planarity and solubility .

Cyclization Reactions

Under thermal or catalytic conditions, the compound undergoes cyclization to form fused heterocycles:

Example
Heating with PCl<sub>5</sub> induces intramolecular cyclization, forming a pyrrolo[1,2-b]pyridazine derivative .

Comparative Reactivity Insights

  • Furan vs. Pyridazinone Reactivity : Furan rings react preferentially in electrophilic substitutions, while the pyridazinone core dominates in redox reactions .

  • Steric Effects : The furan-2-ylmethyl group hinders nucleophilic attacks at the pyridazinone’s C-4 position .

Scientific Research Applications

Anti-inflammatory Properties

Research has indicated that compounds similar to N-(furan-2-ylmethyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide exhibit significant anti-inflammatory activity. A study highlighted its potential in inhibiting pro-inflammatory cytokine production, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that derivatives of this compound can scavenge free radicals effectively .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes, such as α-glucosidase. Compounds with similar structures have been reported to exhibit inhibitory effects on this enzyme, which is relevant for managing diabetes by slowing carbohydrate absorption .

Case Study 1: Anti-inflammatory Activity

In a controlled study, a series of pyridazine derivatives were synthesized and tested for their anti-inflammatory properties. Among them, this compound demonstrated notable efficacy in reducing inflammation markers in vitro and in vivo models .

Case Study 2: Antioxidant Efficacy

A comparative analysis was performed on various furan-containing compounds to evaluate their antioxidant capacities using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The results indicated that the target compound exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Replacing the pyridazinone core with a triazole (as in ) reduces molecular weight but alters bioactivity.
  • Binding Affinity: CPX (CID-49671233) exhibits stronger protein-binding affinity due to its pyridinone substituent .

Antimicrobial and Anti-Inflammatory Profiles:

  • Triazole-acetamide analogs (e.g., ) : Show anti-exudative activity in rat models, attributed to sulfanyl-triazole moieties modulating inflammatory pathways.

Biological Activity

N-(furan-2-ylmethyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that incorporates furan and pyridazine moieties, which are known for their diverse biological activities. The presence of these heterocycles contributes to its potential as an anticancer and anti-inflammatory agent.

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, a study evaluated the compound's activity against HepG2 (liver cancer), MCF-7 (breast cancer), A549 (lung cancer), HT-29 (colon cancer), and PC3 (prostate cancer) cell lines. The results indicated that the compound exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents like sorafenib .

Cell Line IC50 (µM) Comparison with Sorafenib (IC50)
HepG26.66Similar
MCF-78.51Similar
A5496.60Similar
HT-298.78Similar

The mechanism of action appears to involve the inhibition of the VEGFR-2 pathway, leading to decreased cell proliferation and induction of apoptosis in cancer cells . Western blot analysis confirmed that treatment with the compound resulted in the deactivation of VEGFR-2, which is crucial for tumor angiogenesis.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Research indicates that it can inhibit key inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • VEGFR Inhibition : The compound inhibits VEGFR signaling, which is essential for tumor growth and metastasis.
  • Induction of Apoptosis : It promotes apoptosis in cancer cells through various pathways, including cell cycle arrest at the G2/M phase.
  • Anti-inflammatory Pathways : It modulates inflammatory mediators and reduces leukocyte recruitment in inflammatory models .

Case Studies

A notable case study involved the evaluation of this compound in a mouse model of acute peritonitis. The results showed a significant reduction in inflammatory markers and leukocyte infiltration, suggesting its potential as an anti-inflammatory agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.